![molecular formula C15H13NO5 B5756802 3-nitrobenzyl 3-methoxybenzoate](/img/structure/B5756802.png)
3-nitrobenzyl 3-methoxybenzoate
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Overview
Description
3-nitrobenzyl 3-methoxybenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of benzyl benzoate and is widely used in various fields, including chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl 3-methoxybenzoate involves the absorption of light in the UV range, leading to the cleavage of the nitrobenzyl group and the release of the protected molecule. This process is known as photolysis and is highly specific and controlled.
Biochemical and Physiological Effects:
3-nitrobenzyl 3-methoxybenzoate has no known biochemical or physiological effects on living organisms. It is primarily used as a research tool and is not intended for use in humans or animals.
Advantages and Limitations for Lab Experiments
The use of 3-nitrobenzyl 3-methoxybenzoate as a photolabile protecting group has several advantages, including its high specificity and controlled release. It can also be easily synthesized and purified, making it a cost-effective option for research applications. However, its use is limited to biomolecules that can be protected by the nitrobenzyl group, and it requires light irradiation for the release of the protected molecule.
Future Directions
The future directions for 3-nitrobenzyl 3-methoxybenzoate include its use in the development of new drug delivery systems, as well as its application in the study of biological processes such as protein-protein interactions and enzyme kinetics. Additionally, the synthesis of new derivatives of 3-nitrobenzyl 3-methoxybenzoate may lead to the discovery of compounds with improved properties and applications.
Conclusion:
In conclusion, 3-nitrobenzyl 3-methoxybenzoate is a valuable research tool with unique properties and potential applications. Its use as a photolabile protecting group has already led to significant advancements in the field of biochemistry, and its future applications are promising. As with any research tool, it is important to use 3-nitrobenzyl 3-methoxybenzoate responsibly and ethically to ensure the safety of researchers and the accuracy of scientific findings.
Synthesis Methods
The synthesis of 3-nitrobenzyl 3-methoxybenzoate involves the reaction between 3-nitrobenzyl chloride and 3-methoxybenzoic acid. This reaction is typically carried out in the presence of a base such as potassium carbonate, and the product is obtained through a simple workup process. The purity of the compound can be improved through recrystallization or column chromatography.
Scientific Research Applications
3-nitrobenzyl 3-methoxybenzoate has several scientific research applications, including its use as a photolabile protecting group for biomolecules such as peptides and nucleotides. This compound can be used to protect specific functional groups in biomolecules, and the protection can be removed through light irradiation, allowing for the controlled release of the protected molecule.
properties
IUPAC Name |
(3-nitrophenyl)methyl 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-7-3-5-12(9-14)15(17)21-10-11-4-2-6-13(8-11)16(18)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHXUTCGMUOPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzyl 3-methoxybenzoate |
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